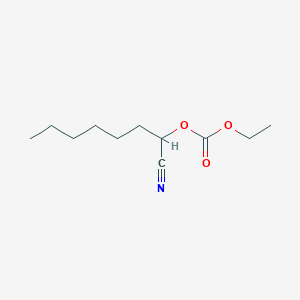
1-Cyanoheptyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanoheptyl ethyl carbonate is an organic compound that belongs to the class of carbonates It features a cyano group (-CN) attached to a heptyl chain (seven carbon atoms) and an ethyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyanoheptyl ethyl carbonate can be synthesized through a multi-step process involving the reaction of heptyl bromide with sodium cyanide to form 1-cyanoheptane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyanoheptyl ethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and carbon dioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Nucleophilic substitution: Substituted amines or ethers.
Hydrolysis: Heptanol and carbon dioxide.
Reduction: Heptylamine.
Aplicaciones Científicas De Investigación
1-Cyanoheptyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: Used in studies to understand the behavior of cyano and carbonate groups in biological systems.
Mecanismo De Acción
The mechanism of action of 1-Cyanoheptyl ethyl carbonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carbonate group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyanohexyl ethyl carbonate: Similar structure but with a six-carbon chain.
1-Cyanooctyl ethyl carbonate: Similar structure but with an eight-carbon chain.
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester group but lacks the heptyl chain.
Uniqueness
1-Cyanoheptyl ethyl carbonate is unique due to its specific combination of a cyano group, a heptyl chain, and an ethyl carbonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
92975-64-9 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1-cyanoheptyl ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |
Clave InChI |
DUDIQILOSVUIFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C#N)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


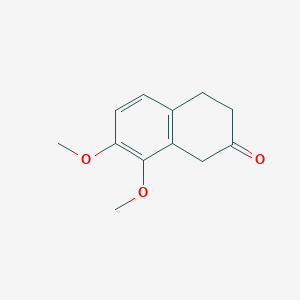
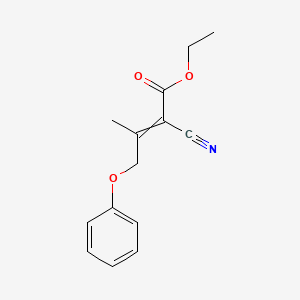
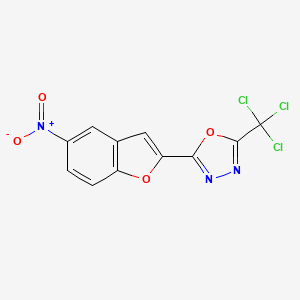
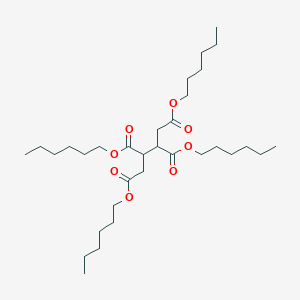
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
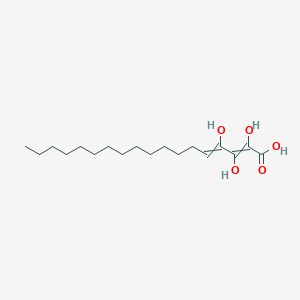
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
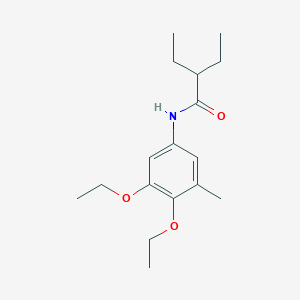
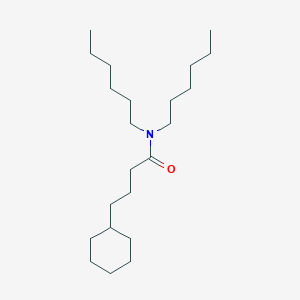
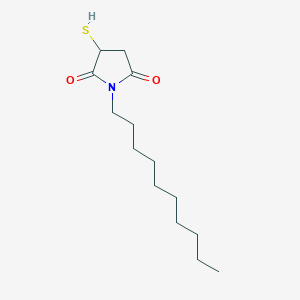
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

